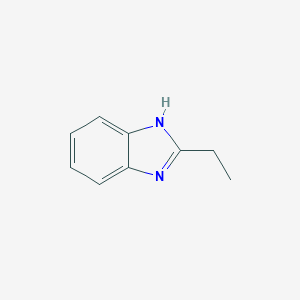

2-Ethylbenzimidazole

Übersicht

Beschreibung

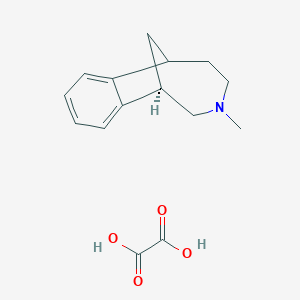

2-Ethylbenzimidazole is an organic compound with the molecular formula C9H10N2. It has an average mass of 146.189 Da and a mono-isotopic mass of 146.084396 Da .

Synthesis Analysis

A simple process to synthesize and separate 2-ethylbenzimidazole involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Chemical Reactions Analysis

Benzimidazole derivatives, including 2-ethylbenzimidazole, are known to be good corrosion inhibitors for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .Physical And Chemical Properties Analysis

2-Ethylbenzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 341.2±11.0 °C at 760 mmHg, and a flash point of 179.4±5.7 °C. It has a molar refractivity of 46.2±0.3 cm3, and a molar volume of 127.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Ethylbenzimidazole: has been identified as a potent corrosion inhibitor, particularly for metals and alloys in aggressive corrosive environments . Its application is crucial in protecting industrial machinery and infrastructure from the detrimental effects of corrosion, thereby prolonging their lifespan and maintaining their structural integrity.

Medicinal Chemistry

In the realm of pharmaceuticals , 2-Ethylbenzimidazole derivatives exhibit a broad spectrum of biological activities. They are pivotal in the development of new therapeutic agents, with applications ranging from anticancer and antiviral to antidiabetic treatments . This versatility makes it a valuable compound in drug design and discovery.

Materials Chemistry

The compound plays a significant role in materials chemistry , where it contributes to the synthesis and functionalization of materials used in various applications, including electronics and technology . Its derivatives are integral in creating advanced materials with desired properties for specific applications.

Electronics

In electronics , 2-Ethylbenzimidazole derivatives are utilized for their corrosion inhibitive properties, which are essential in the manufacturing and maintenance of electronic components . They help in preventing the corrosion of metals in electronic devices, ensuring their functionality and durability.

Technology

The application of 2-Ethylbenzimidazole in technology is linked to its role as a corrosion inhibitor, which is vital in maintaining the efficiency and safety of technological equipment and systems . It aids in the development of sustainable solutions to combat material degradation.

Agriculture

In agriculture , the derivatives of 2-Ethylbenzimidazole can be used to enhance soil fertility and plant growth, contributing to sustainable agricultural practices . They are involved in the formulation of products that improve crop yield and protect plants from diseases.

Dyes and Pigments

2-Ethylbenzimidazole is also significant in the production of dyes and pigments . It is involved in the synthesis of colorants used in various industries, from textiles to inks, providing vibrant colors and stability.

Environmental Protection

Lastly, its application in environmental protection is emerging, where its derivatives are being explored for their potential in green chemistry and environmentally friendly processes .

Safety And Hazards

Zukünftige Richtungen

Benzimidazole compounds, including 2-ethylbenzimidazole, have been recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Eigenschaften

IUPAC Name |

2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171664 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzimidazole | |

CAS RN |

1848-84-6 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Ethylbenzimidazole?

A1: 2-Ethylbenzimidazole has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Ethylbenzimidazole?

A2: 2-Ethylbenzimidazole can be characterized using various spectroscopic techniques. These include:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

Q3: Is 2-Ethylbenzimidazole stable under various conditions?

A: While specific stability data for various conditions is not extensively covered in the provided abstracts, they do highlight the use of 2-Ethylbenzimidazole in reactions involving high temperatures and acidic environments, suggesting a degree of stability under these conditions. [, , ]

Q4: What are the applications of 2-Ethylbenzimidazole in material science?

A: 2-Ethylbenzimidazole serves as a building block for the synthesis of coordination polymers, which have potential applications in various fields due to their structural diversity and properties. [, , ]

Q5: Does 2-Ethylbenzimidazole exhibit catalytic properties?

A: While the provided research doesn't directly focus on the catalytic activity of 2-Ethylbenzimidazole itself, its use as a ligand in metal complexes, such as porphyrinyloxovanadium(IV)benzimidazole complexes, suggests potential for catalytic applications. [] Further research is needed to fully understand its catalytic behavior.

Q6: Have computational methods been used to study 2-Ethylbenzimidazole?

A: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the interaction of 2-Ethylbenzimidazole and its derivatives with metal surfaces in the context of corrosion inhibition studies. [, ]

Q7: How does the structure of 2-Ethylbenzimidazole influence its activity?

A: * Substitution at the 2-position: The presence of the ethyl group at the 2-position influences the compound's ability to form hydrogen bonds and coordinate with metal ions, impacting its interactions with biological targets and material properties. [, , , , ]* N-methylation: N-methylated derivatives of 2-styrylbenzimidazoles, synthesized from 2-Ethylbenzimidazole, exhibit distinct spectral properties compared to their non-methylated counterparts. This modification can impact their potential applications as dyes and fluorescent probes. []

Q8: Does 2-Ethylbenzimidazole exhibit any biological activity?

A: * Antibacterial activity: 1-(pyridine-3-methyl)-2-ethylbenzimidazole, a derivative of 2-Ethylbenzimidazole, demonstrates varying degrees of antibacterial activity against different bacterial strains. It shows notable antifungal activity against Rhizoctonia solani Kuhn, Mycosphaerella sentina (Fr.) Schroeter, and Pyricularia oryzae Cav. []* Anti-inflammatory activity: Mannich base derivatives of 2-Ethylbenzimidazole have shown potential anti-inflammatory activity. []* Effects on Molluscan Neurons: Research suggests that certain benzimidazole derivatives, potentially including 2-Ethylbenzimidazole, may impact electrical activity in molluscan neurons. []

Q9: Are there any known interactions between 2-Ethylbenzimidazole and biological systems?

A: Research indicates that the benzene ring in benzimidazole can hinder coordination with copper(II), suggesting a potential interaction between 2-Ethylbenzimidazole and metal ions in biological systems. []

Q10: How is 2-Ethylbenzimidazole typically analyzed and quantified?

A10: Analytical methods mentioned in the provided research include:

- Gas Chromatography/Mass Spectrometry (GC/MS): Used to separate and identify volatile compounds like 2-Ethylbenzimidazole in complex mixtures, such as essential oils. []

- Electrochemical Techniques: Techniques like cyclic voltammetry are employed to study the electrochemical behavior of 2-Ethylbenzimidazole and its metal complexes, particularly in the context of corrosion inhibition. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)